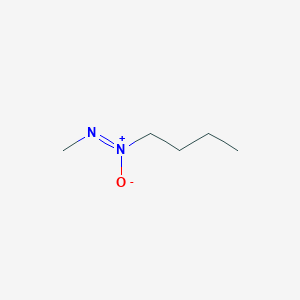
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide, also known as EMEBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMEBS belongs to a class of compounds called sulfonamides, which are known for their antibacterial and antifungal properties. However, EMEBS has unique properties that make it a promising candidate for research in other fields.
Mechanism of Action
The exact mechanism of action of 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific sites on biomolecules. 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to selectively bind to certain proteins, including albumin and carbonic anhydrase, which may be involved in its biological activity.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties, 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase. It has also been shown to have anti-inflammatory effects, which may be related to its ability to bind to albumin.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively small and stable molecule that can be easily synthesized. It also has unique properties that make it a useful tool for studying biological systems. However, 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide also has some limitations. Its binding affinity for certain biomolecules may be low, which could limit its usefulness in certain applications. Additionally, its fluorescent properties may be affected by environmental factors, such as pH and temperature.
Future Directions
There are several potential future directions for research on 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide. One area of interest is its potential as a diagnostic tool for certain diseases. 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to selectively bind to certain proteins that are overexpressed in cancer cells, which could make it a useful imaging agent for cancer diagnosis. Other potential applications include the development of new drugs based on the structure of 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide and the use of 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide as a tool for studying protein-protein interactions.
Synthesis Methods
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxyethylamine with 3-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ethyl iodide to yield 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been studied for its potential applications in a variety of scientific fields. One area of research involves its use as a fluorescent probe for imaging biological systems. 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to selectively bind to proteins and other biomolecules, allowing researchers to visualize their distribution and activity in living cells.
properties
Product Name |
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-12-6-5-11(9-10(12)2)18(14,15)13-7-8-16-3/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI Key |
OHBWMWGCKZAOEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)







![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)

![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)


